molecular formula C7H15NO B033731 3-Propylmorpholine CAS No. 19856-81-6

3-Propylmorpholine

Katalognummer: B033731
CAS-Nummer: 19856-81-6
Molekulargewicht: 129.2 g/mol
InChI-Schlüssel: ACDQSRFDVDVZRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Propylmorpholine (CAS: 19856-81-6) is a heterocyclic organic compound belonging to the morpholine family. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol . The compound features a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted with a propyl group at the 3-position. This alkyl substituent enhances its lipophilicity compared to unsubstituted morpholine, influencing its solubility and reactivity in organic syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Propylmorpholine can be synthesized through various methods. One common synthetic route involves the reaction of morpholine with propyl halides under basic conditions. For example, morpholine can react with 1-bromopropane in the presence of a base such as sodium hydroxide to yield this compound. The reaction typically requires heating to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, this compound can be produced through a multi-step process involving the reaction of morpholine with propyl halides, followed by purification steps to achieve the desired purity. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Propylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Solvent and Reagent in Organic Chemistry
3-Propylmorpholine is often utilized as a solvent and reagent in organic synthesis. Its polar aprotic nature makes it suitable for reactions such as nucleophilic substitutions and coupling reactions. The compound's ability to stabilize reactive intermediates enhances its effectiveness in facilitating various organic transformations.

2. Ligand in Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit interesting catalytic properties, making this compound valuable in catalysis research. For instance, it has been studied for its role in palladium-catalyzed cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

Pharmaceutical Applications

1. Potential Therapeutic Agent
Research has indicated that this compound may possess therapeutic properties. Preliminary studies suggest its potential as an anti-inflammatory and analgesic agent. Further investigation is required to elucidate its mechanism of action and efficacy in clinical settings.

2. Drug Development
The compound's structural features allow it to be explored as a scaffold for drug development. Its morpholine ring can be modified to enhance biological activity or reduce toxicity, making it a candidate for developing new pharmaceuticals targeting various diseases.

Materials Science

1. Polymer Chemistry
In materials science, this compound is used in the synthesis of polymers and copolymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Studies have shown that polymers containing morpholine derivatives exhibit enhanced performance in applications such as coatings and adhesives.

2. Surface Modification
The compound is also explored for surface modification processes, particularly in enhancing the adhesion properties of coatings on various substrates. By modifying surfaces with this compound derivatives, researchers aim to improve the durability and functionality of materials used in industrial applications.

Wirkmechanismus

The mechanism of action of 3-propylmorpholine involves its interaction with various molecular targets. As a morpholine derivative, it can interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which it is used .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Hazard Profile : Labeled with hazard code Xn and risk statement R22 (harmful if swallowed) .
  • Applications : Primarily used in pharmaceutical intermediates, corrosion inhibitors, or as a catalyst in organic reactions due to its basicity and structural flexibility.
  • Availability : Supplied globally by vendors such as Sigma-Aldrich, TRC, and AK Scientific, with prices ranging from $266–$1,491.68 depending on purity and quantity .

Comparison with Structurally Related Compounds

While 3-Propylmorpholine is distinct in its monocyclic structure, comparisons with other heterocyclic compounds highlight differences in reactivity, applications, and physicochemical properties. Below is a detailed analysis:

Structural and Functional Group Analysis

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 19856-81-6 C₇H₁₅NO 129.20 Monocyclic morpholine with 3-propyl substituent
3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride 100368-29-4 C₇H₁₃NO·HCl 163.64 Bicyclic structure with fused oxazine and amine rings; hydrochloride salt enhances solubility
Pyrido[2,1-c][1,4]oxazine, octahydro-4-methyl 38711-94-3 C₉H₁₅NO 153.22 Fused pyridine-oxazine ring system; methyl substituent at 4-position

Key Observations :

Ring Complexity: this compound’s monocyclic structure offers greater synthetic accessibility compared to bicyclic derivatives like 3-Oxa-9-azabicyclo[3.3.1]nonane, which requires multi-step ring-closing reactions .

Substituent Effects: The propyl group in this compound increases hydrophobicity, making it suitable for non-polar solvents or lipid-mediated reactions. In contrast, the methyl group in Pyrido[2,1-c][1,4]oxazine provides minimal steric hindrance, favoring catalytic or ligand roles .

Solubility and Stability: The hydrochloride salt of 3-Oxa-9-azabicyclo[3.3.1]nonane improves aqueous solubility, advantageous in drug formulations. This compound, lacking ionic character, is more volatile and prone to evaporation in open systems .

Biologische Aktivität

3-Propylmorpholine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on current research findings.

1. Synthesis of this compound

This compound can be synthesized through various methods, often involving the alkylation of morpholine. The general synthetic pathway includes the reaction of morpholine with propyl halides under basic conditions. This method allows for the introduction of the propyl group while maintaining the integrity of the morpholine ring structure.

2.1 Cholinesterase Inhibition

Research indicates that derivatives of morpholine, including this compound, exhibit significant inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE). A study reported that a related compound, N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide, demonstrated an AChE inhibitory activity that was 1.78 times more potent than rivastigmine, a known cholinesterase inhibitor . This suggests that this compound and its derivatives could be explored as potential treatments for conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent.

2.2 Dopamine and Norepinephrine Uptake Inhibition

In another study focusing on morpholine analogues, compounds similar to this compound were shown to inhibit dopamine and norepinephrine uptake effectively. The presence of propyl groups in these analogues enhanced their potency as inhibitors compared to other substitutions. For instance, some analogues exhibited IC50 values as low as 6.0 nM for dopamine uptake inhibition . This activity indicates potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

2.3 Nicotinic Acetylcholine Receptor Activity

Morpholine derivatives have also been investigated for their interactions with nicotinic acetylcholine receptors (nAChR). Certain analogues demonstrated selectivity towards α3β4* nAChR subtypes, which are implicated in nicotine dependence and withdrawal symptoms . The ability of this compound to modulate these receptors could contribute to developing smoking cessation aids.

3. Case Studies and Research Findings

Several studies have highlighted the biological significance of morpholine derivatives:

StudyCompoundActivityFindings
N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamideAChE Inhibition1.78 times more potent than rivastigmine
3,5,5-trimethylmorpholine analoguesDopamine/Norepinephrine Uptake InhibitionIC50 values as low as 6.0 nM
Morpholine-linked aromatic amino substituted compoundsKv1.5 Channel InhibitionInhibitory rates up to 70%

4. Pharmacokinetic Properties

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest that it adheres to Lipinski's rule of five, indicating good oral bioavailability and drug-likeness . Further investigations into its absorption, distribution, metabolism, and excretion (ADME) properties are necessary to fully understand its clinical potential.

5. Conclusion

The biological activity of this compound is promising across various pharmacological targets, including cholinesterases, dopamine transporters, and nicotinic receptors. Its ability to inhibit AChE suggests potential applications in neurodegenerative diseases, while its effects on neurotransmitter uptake may be beneficial for mood disorders and smoking cessation therapies. Continued research into its synthesis and mechanism of action will be essential for developing effective therapeutic agents based on this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Propylmorpholine, and how can researchers optimize yield and purity in laboratory settings?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For optimization:

  • Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, molar ratios) and analyze outcomes via HPLC or GC-MS for purity .
  • Employ column chromatography or recrystallization for purification, with characterization via 1^1H/13^13C NMR and FT-IR to confirm structural integrity .
  • Track yield improvements using stoichiometric calculations and kinetic studies .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Spectroscopy : NMR (1^1H, 13^13C) for structural elucidation; FT-IR for functional group identification .
  • Chromatography : HPLC with UV detection for purity assessment; GC-MS for volatile impurity profiling .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability .

Q. How can researchers validate the accuracy of quantitative assays for this compound in complex mixtures?

  • Methodological Answer :

  • Perform calibration curves using certified reference standards across a linear range.
  • Validate via intra-day/inter-day precision tests (relative standard deviation <2%) and recovery studies (spiked samples) .
  • Cross-validate using orthogonal methods (e.g., LC-MS vs. UV-Vis spectroscopy) to confirm consistency .

Advanced Research Questions

Q. How can contradictory data in this compound’s solubility or reactivity be resolved?

  • Methodological Answer :

  • Conduct meta-analysis of existing literature to identify methodological discrepancies (e.g., solvent polarity, temperature gradients) .
  • Perform controlled replication studies under standardized conditions, documenting environmental variables (humidity, light exposure) .
  • Use multivariate regression to isolate confounding factors contributing to contradictions .

Q. What computational modeling approaches are suitable for predicting this compound’s reaction mechanisms or thermodynamic properties?

  • Methodological Answer :

  • Apply Density Functional Theory (DFT) to model reaction pathways and transition states .
  • Validate predictions against experimental kinetic data (e.g., Arrhenius plots) .
  • Use Molecular Dynamics (MD) simulations to study solvent interactions and solubility parameters .

Q. How can researchers design experiments to explore this compound’s structure-activity relationships (SAR) in catalytic or biological systems?

  • Methodological Answer :

  • Synthesize structural analogs (e.g., varying alkyl chain length) and test activity in target systems (e.g., enzyme inhibition assays) .
  • Apply QSAR modeling to correlate molecular descriptors (logP, polar surface area) with observed activity .
  • Use crystallography or docking simulations to map binding interactions .

Q. What strategies mitigate biases in data collection when studying this compound’s environmental or toxicological impacts?

  • Methodological Answer :

  • Implement double-blind protocols in toxicity assays to reduce observer bias .
  • Use randomized sampling in environmental studies to ensure representative data .
  • Apply sensitivity analysis to quantify uncertainty in predictive models .

Q. How should researchers address small sample size limitations in studies involving this compound?

  • Methodological Answer :

  • Use bootstrapping or Bayesian statistics to estimate confidence intervals with limited data .
  • Combine datasets via meta-analysis (if homogeneity criteria are met) .
  • Prioritize high-throughput screening to generate larger datasets .

Q. Methodological Best Practices

Q. What are the ethical and safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Follow Globally Harmonized System (GHS) guidelines for storage (e.g., inert atmosphere, temperature control) .
  • Conduct risk assessments for inhalation/contact exposure and implement fume hoods/PPE .
  • Document disposal per EPA/REACH regulations to prevent environmental contamination .

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

  • Methodological Answer :
  • Provide detailed supplementary materials (e.g., synthetic protocols, raw spectral data) .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Use electronic lab notebooks with timestamped entries to track experimental modifications .

Eigenschaften

IUPAC Name

3-propylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-3-7-6-9-5-4-8-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDQSRFDVDVZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605663
Record name 3-Propylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19856-81-6
Record name 3-Propylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19856-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Propylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.